2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide
Overview
Description
The compound 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide is a fluorinated acetamide derivative. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide.
Synthesis Analysis
The synthesis of related fluorinated acetamide compounds involves various steps, including acetylation, esterification, and ester interchange reactions. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol, with high yields reported at each step . These methods could potentially be adapted for the synthesis of 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structure of similar compounds. For example, the crystal structure of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide revealed intermolecular hydrogen bonds and disordered atoms, which could influence the stability and reactivity of the molecule . Such structural analyses are crucial for understanding the molecular geometry and potential interaction sites of 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be inferred from their functional groups. The presence of the trifluoroacetamide group suggests potential reactivity with nucleophiles due to the electron-withdrawing effect of the fluorine atoms, which could make the carbonyl carbon more electrophilic. The hydroxyhexyl moiety could also engage in reactions typical of alcohols, such as esterification or oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acetamides can be diverse, depending on their molecular structure. The presence of fluorine atoms typically increases the compound's lipophilicity and chemical stability. NMR, IR, and MS spectroscopy are commonly used techniques for characterizing these compounds, providing information on their purity, molecular weight, and functional groups . The specific physical properties such as melting point, boiling point, and solubility of 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide would need to be determined experimentally.
Scientific Research Applications
Synthesis and Chemical Reactivity
Utility of 2-cyano-N-(2-hydroxyethyl) acetamide in Heterocyclic Synthesis 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide is closely related to compounds like 2-cyano-N-(2-hydroxyethyl) acetamide, which are crucial intermediates in synthesizing a variety of heterocyclic systems. Such compounds hold significant importance in medicinal chemistry, serving as precursors for designing and developing new pharmaceuticals. They are studied for their reactivity and potential in synthesizing novel and synthetically useful heterocyclic systems (Gouda et al., 2015).
Pharmacological Aspects and Biological Effects
Recent Investigations into Synthesis and Pharmacological Activities of Phenoxy Acetamide and Its Derivatives Phenoxy acetamide derivatives, which bear structural similarities to 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide, are being intensively studied for their pharmacological potential. Such compounds are recognized for their diverse biological activities and are often explored for their therapeutic potential in medicinal chemistry. The review focuses on the synthesis, pharmacological activities, and potential as therapeutic candidates of phenoxy acetamide and its derivatives, highlighting the importance of such compounds in enhancing the quality of life and public health (Al-Ostoot et al., 2021).
Advanced Oxidation Processes in Environmental Applications
Degradation of Acetaminophen by Advanced Oxidation Process Although not directly about 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide, studies on the degradation of related compounds like acetaminophen in advanced oxidation processes (AOPs) are relevant. These processes are crucial for treating recalcitrant compounds in the environment. The study discusses the kinetics, mechanisms, by-products, and biotoxicity of degradation, which are critical in understanding the environmental fate of similar complex organic compounds (Qutob et al., 2022).
properties
IUPAC Name |
2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6-13/h13H,1-6H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCYSPBEPMOQII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCNC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394444 | |
Record name | 6-(Trifluoroacetamido)-1-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide | |
CAS RN |
40248-34-8 | |
Record name | 6-(Trifluoroacetamido)-1-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(6-Hydroxyhexyl)trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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